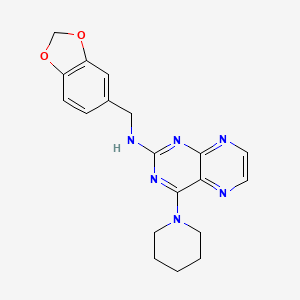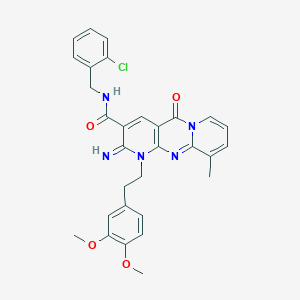![molecular formula C14H12N6S2 B12202864 3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B12202864.png)
3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole is a complex heterocyclic compound that features both imidazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole typically involves multi-step reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to minimize costs and maximize yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of sulfoxides or sulfones, while reduction could yield thiols or amines .
Scientific Research Applications
3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as an antimicrobial or antiviral agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4] thiadiazole
- 1-Phenyl-1H-tetrazole-5-thiol
Uniqueness
What sets 3-methyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole apart is its unique combination of imidazole and thiazole rings, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H12N6S2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-methyl-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C14H12N6S2/c1-10-8-21-13-15-11(7-19(10)13)9-22-14-16-17-18-20(14)12-5-3-2-4-6-12/h2-8H,9H2,1H3 |
InChI Key |
MRYYZJNWFCAYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC(=CN12)CSC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,5-dimethylphenyl)methylthio]-N-(4-fluorophenyl)acetamide](/img/structure/B12202786.png)
![N,N'-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide)](/img/structure/B12202793.png)
![2-(2-chlorophenyl)-N-[(2E)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12202795.png)
![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12202807.png)
![N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B12202810.png)

![3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12202821.png)
![N-{2-bromo-5-[(4-methylphenyl)methyl]-1,3-thiazol-4-yl}-2-[(4-methylphenyl)amino]acetamide](/img/structure/B12202822.png)



methanone](/img/structure/B12202846.png)
![3-[(4-tert-butylphenyl)formamido]-N-[(2-chlorophenyl)methyl]propanamide](/img/structure/B12202857.png)
